molecular formula C7H10O5S B13961942 4-Ethyl-5-oxo-2,5-dihydrofuran-3-yl methanesulfonate

4-Ethyl-5-oxo-2,5-dihydrofuran-3-yl methanesulfonate

Cat. No.: B13961942
M. Wt: 206.22 g/mol
InChI Key: KFYCHJQMVKTEIA-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- typically involves the reaction of 3-ethyl-4-hydroxy-2(5H)-furanone with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides and sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted furanones.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent furanone and its derivatives.

Scientific Research Applications

2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a flavoring agent and in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 2(5H)-furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
  • 3-Hydroxy-4,5-dimethylfuran-2(5H)-one

Uniqueness

2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological properties compared to other furanones.

Properties

Molecular Formula

C7H10O5S

Molecular Weight

206.22 g/mol

IUPAC Name

(4-ethyl-5-oxo-2H-furan-3-yl) methanesulfonate

InChI

InChI=1S/C7H10O5S/c1-3-5-6(4-11-7(5)8)12-13(2,9)10/h3-4H2,1-2H3

InChI Key

KFYCHJQMVKTEIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(COC1=O)OS(=O)(=O)C

Origin of Product

United States

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